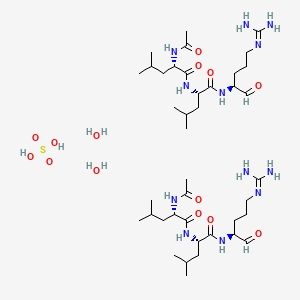

Leupeptin hemisulfate monohydrate

Description

Properties

CAS No. |

1082207-96-2 |

|---|---|

Molecular Formula |

C40H82N12O14S |

Molecular Weight |

987.2 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |

InChI Key |

FWGRMOYQEJXKOZ-XZZFGKIVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Protease Inhibition by Leupeptin Hemisulfate Monohydrate

Reversible Nature of Protease Inhibition by Leupeptin (B1674832) Hemisulfate Monohydrate

Leupeptin hemisulfate monohydrate acts as a reversible, competitive inhibitor of its target proteases. rndsystems.comtocris.comsigmaaldrich.comscbt.com This means that it binds to the active site of the enzyme, but does not form a permanent, irreversible bond. sigmaaldrich.comscbt.com The inhibition can be overcome by an excess of the substrate. wikipedia.org The reversible nature of the inhibition is a key characteristic, allowing for the controlled study of protease activity. rndsystems.comtocris.comsigmaaldrich.com The stability of leupeptin in aqueous solutions allows for its effective use in various experimental settings. wikipedia.org

Broad-Spectrum Inhibition of Serine Proteases by this compound

This compound demonstrates inhibitory activity against a broad spectrum of serine proteases. chemicalbook.comsigmaaldrich.comselleckchem.comcellsignal.comserva.de Serine proteases are a class of enzymes that utilize a serine residue in their active site for catalysis. google.com Leupeptin's ability to inhibit these enzymes is attributed to its specific chemical structure, which mimics the transition state of the substrate. nih.gov

Inhibition of Trypsin-like Proteases (e.g., Trypsin, Plasmin, Kallikrein)

Leupeptin is a particularly effective inhibitor of trypsin-like serine proteases. rndsystems.comtocris.comsigmaaldrich.comcellsignal.comfocusbiomolecules.comchemicalbook.com These enzymes, which include trypsin, plasmin, and kallikrein, play crucial roles in various physiological processes. caymanchem.comselleckchem.comcellsignal.com The inhibitory constant (Ki) for trypsin is reported to be 35 nM, for plasmin 3.4 μM, and for kallikrein 19 μM, indicating a strong binding affinity. caymanchem.comselleckchem.com

Structural Basis of Serine Protease Interaction, including Hemi-acetal Adduct Formation

The inhibitory mechanism of leupeptin against serine proteases involves the formation of a covalent hemiacetal adduct. serva.desigmaaldrich.com The aldehyde group of leupeptin's C-terminal argininal (B8454810) residue reacts with the hydroxyl group of the active site serine residue of the protease. serva.desigmaaldrich.com This interaction forms a stable, yet reversible, complex that blocks the enzyme's catalytic activity. serva.de The specificity of leupeptin is largely determined by its Leu-Leu-Argininal sequence, which fits into the substrate-binding pocket of trypsin-like proteases. nih.gov

Comprehensive Inhibition of Cysteine Proteases by this compound

In addition to serine proteases, this compound is a comprehensive inhibitor of cysteine proteases. wikipedia.orgchemicalbook.comcaymanchem.comrndsystems.comtocris.comsigmaaldrich.comscbt.comselleckchem.comcellsignal.comfocusbiomolecules.comscbt.comiris-biotech.dethermofisher.kr Cysteine proteases rely on a cysteine residue in their active site for their catalytic function. bac-lac.gc.ca Leupeptin's aldehyde group is also key to its inhibition of this class of enzymes. serva.de

Inhibition of Papain-like Cysteine Proteases (e.g., Papain, Cathepsins B, H, L)

Leupeptin effectively inhibits papain-like cysteine proteases, a family that includes papain and various cathepsins such as B, H, and L. chemicalbook.comcaymanchem.comrndsystems.comtocris.comsigmaaldrich.comscbt.comcellsignal.comfocusbiomolecules.comchemicalbook.comthermofisher.krcarlroth.com These enzymes are involved in a wide range of cellular processes, including protein turnover and degradation. cellsignal.com The inhibitory constant (Ki) for cathepsin B is particularly low at 6 nM, signifying a very strong inhibitory effect. caymanchem.comselleckchem.com

The mechanism of inhibition for cysteine proteases is analogous to that for serine proteases. The electrophilic aldehyde carbon of leupeptin is attacked by the nucleophilic thiol group of the active site cysteine residue, forming a stable thiohemiacetal adduct. serva.desigmaaldrich.com

Inhibition of Calpain Isoforms (e.g., µ-calpain, m-calpain)

Leupeptin is a known inhibitor of calpain isoforms, including µ-calpain and m-calpain. rndsystems.comtocris.comsigmaaldrich.comscbt.comfocusbiomolecules.comscbt.com Calpains are calcium-dependent cysteine proteases involved in various signal transduction pathways. nih.govnih.gov The inhibition of calpain by leupeptin has been shown to have protective effects in various experimental models, such as preventing hearing loss and improving motoneuron survival. cellsignal.comnih.gov The inhibitory constant (Ki) for calpain is 10 nM. caymanchem.comselleckchem.com

High-resolution crystal structures of rat µ-calpain in complex with leupeptin have revealed that access to the active site is controlled by two flexible loops. nih.gov These loops differ among calpain isoforms, suggesting a structural basis for inhibitor selectivity. nih.gov

Inhibitory Profile of this compound

| Protease Class | Specific Examples | Inhibition | Ki Value |

| Serine Proteases | Trypsin | Yes | 35 nM wikipedia.orgcaymanchem.comselleckchem.com |

| Plasmin | Yes | 3.4 µM wikipedia.orgcaymanchem.comselleckchem.com | |

| Kallikrein | Yes | 19 µM caymanchem.comselleckchem.com | |

| Cysteine Proteases | Papain | Yes | - |

| Cathepsin B | Yes | 6 nM caymanchem.comselleckchem.com | |

| Cathepsin H | Yes | - | |

| Cathepsin L | Yes | - | |

| µ-calpain | Yes | 10 nM caymanchem.comselleckchem.com | |

| m-calpain | Yes | - |

Structural Basis of Cysteine Protease Interaction, including Covalent Binding to Catalytic Cysteines

This compound's inhibitory effect on cysteine proteases is rooted in a direct and reversible covalent interaction with the enzyme's active site. The key to this mechanism lies in the electrophilic nature of the aldehyde carbon in leupeptin's C-terminal argininal residue. scientificlabs.co.uk This carbon atom is susceptible to nucleophilic attack by the sulfur atom of the catalytic cysteine residue within the protease's active site. scientificlabs.co.uk This interaction results in the formation of a stable, yet reversible, thiohemiacetal adduct. scientificlabs.co.uk

This covalent bond effectively ties up the catalytic cysteine, preventing it from participating in the normal proteolytic cleavage of substrate proteins. The interaction is further stabilized by a series of hydrogen bonds between the backbone of the leupeptin molecule and the active site of the protease. nih.gov For instance, in the complex with the SARS-CoV-2 main protease (Mpro), a cysteine protease, the leupeptin backbone forms hydrogen bonds with residues such as Glu166 and His164. nih.gov The isobutyl group of the P2 leucine (B10760876) residue in leupeptin fits snugly into the hydrophobic S2 subsite of the protease, further enhancing the binding affinity. nih.gov

The binding of leupeptin to different cysteine proteases can vary in its specific geometry. For example, its binding mode to the SARS-CoV-2 Mpro differs from its interaction with papain and human calpain-3. nih.gov Despite these variations, the fundamental mechanism of covalent adduct formation with the catalytic cysteine remains the cornerstone of its inhibitory action against this class of enzymes. nih.govscientificlabs.co.uk

Inhibition of Threonine Proteases by this compound

This compound is recognized as a broad-spectrum protease inhibitor with activity against not only cysteine and serine proteases but also threonine proteases. nih.govmedchemexpress.comchemicalbook.comchemicalbook.com This inhibitory capability extends its utility in various research applications where the suppression of a wide range of proteolytic activity is necessary. wikipedia.org The mechanism of inhibition for threonine proteases, while less detailed in some of the provided search results, is understood to be mechanistically similar to its interaction with serine proteases. The hydroxyl group of the active site threonine residue acts as the nucleophile, attacking the electrophilic aldehyde carbon of leupeptin to form a hemiacetal covalent adduct. This effectively blocks the catalytic activity of the threonine protease.

Role of the C-Terminal Aldehyde Group in this compound's Inhibitory Function

The C-terminal aldehyde group is indispensable for the inhibitory activity of this compound. chemicalbook.comnih.govnih.gov This functional group contains the electrophilic carbon atom that is the direct target of nucleophilic attack by the active site serine, cysteine, or threonine residues of the respective proteases. scientificlabs.co.uk The formation of a covalent hemiacetal or thiohemiacetal adduct is the critical step in the inhibition mechanism. scientificlabs.co.uk

Studies on the Inhibitory Properties of this compound Analogues and Derivatives

Research has been conducted to explore how modifications to the leupeptin structure affect its inhibitory properties. These studies provide valuable insights into the structure-activity relationship of this class of inhibitors. nih.gov

One area of investigation has been the modification of the C-terminal aldehyde group. As previously mentioned, both the oxidized (carboxylate) and reduced (alcohol) forms of leupeptin show significantly reduced inhibitory activity compared to the parent aldehyde. nih.gov However, the oxidized form has been found to be a superior inhibitor compared to the reduced form. nih.govnih.gov

Leupeptin Hemisulfate Monohydrate in Cellular and Subcellular Process Research

Modulation of Programmed Cell Death Pathways by Leupeptin (B1674832) Hemisulfate Monohydrate

Programmed cell death, or apoptosis, is a fundamental biological process characterized by a series of controlled molecular steps. Leupeptin hemisulfate monohydrate has been utilized in research to dissect these intricate pathways by inhibiting key proteases involved in the apoptotic cascade.

This compound has been shown to interfere with apoptotic pathways in various cell types. Research has demonstrated its capacity to inhibit activation-induced programmed cell death. molbiolcell.orgnih.gov In studies involving T-lymphocytes from HIV+ donors, cysteine protease inhibitors like leupeptin were found to restore defective immune responses, highlighting their role in modulating cell death pathways in immune cells. nih.gov

Furthermore, leupeptin has been identified as a substance that decreases ceramide-induced apoptosis. pnas.org Ceramide, a sphingolipid, is a known messenger in cell death signaling. Studies have shown that while ceramide can trigger apoptosis, this process can be attenuated by leupeptin, suggesting that ceramide-induced cell death is mediated, at least in part, by leupeptin-sensitive proteases. pnas.org The compound's ability to inhibit calpain, a calcium-dependent protease, is also significant, as it can be used to reduce cell death caused by excessive calpain activation. ahajournals.org

| Cell/System Studied | Apoptotic Stimulus | Observed Effect of Leupeptin | Reference(s) |

| T-lymphocytes (from HIV+ donors) | Activation-induced | Inhibition of programmed cell death, restoration of immune response | molbiolcell.orgnih.gov |

| Various Cell Types | Ceramide | Decrease in apoptosis | pnas.org |

| General | Excess Calpain Activation | Reduction of cell death | ahajournals.org |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the ERK, JNK, and p38 cascades, are central to the regulation of apoptosis. nih.gov While direct studies on leupeptin as a modulator of MAPK signaling are not the primary focus of most research, its influence is critical from a methodological standpoint. In numerous studies investigating the role of the MAPK pathway in apoptosis, this compound is an essential component of the lysis buffer used to prepare cell extracts for analysis. ahajournals.org

Its function is to inhibit the activity of proteases that are released upon cell lysis. By doing so, leupeptin preserves the integrity and phosphorylation state of the protein kinases within the MAPK cascade. This is crucial because the activation state of MAPK proteins is determined by their phosphorylation, and their degradation by cellular proteases would lead to inaccurate experimental results. molbiolcell.orgrupress.org Therefore, the use of leupeptin in these studies ensures that the observed changes in MAPK signaling are a true reflection of the cellular response to apoptotic stimuli and not an artifact of protein degradation during sample preparation. ahajournals.org

Regulation of Lysosomal Function and Proteolysis by this compound

This compound is a potent tool for studying the lysosome, an organelle responsible for cellular degradation and recycling. Its inhibitory effects on specific lysosomal enzymes allow researchers to probe the mechanics of lysosomal proteolysis and related cellular functions.

Leupeptin is a well-established inhibitor of lysosomal cysteine proteinases. It demonstrates strong inhibitory activity against key cathepsins, including Cathepsin B, Cathepsin H, and Cathepsin L. aai.orgrupress.orgspandidos-publications.com These enzymes play a crucial role in the breakdown of proteins within the lysosome. Research on starved rats showed that administration of leupeptin hemisulfate led to the inhibition of these lysosomal cysteine proteinases, directly impacting the cell's proteolytic capacity.

| Inhibited Lysosomal Cysteine Proteinase | Ki (Inhibitor Constant) | Reference(s) |

| Cathepsin B | 6 nM | aai.org |

| Cathepsin H | - | rupress.orgspandidos-publications.com |

| Cathepsin L | - | rupress.orgspandidos-publications.com |

Note: Specific Ki values are not available for all enzymes in the provided sources. A dash (-) indicates that the source confirms inhibition without providing a specific Ki value.

By inhibiting lysosomal proteases, this compound directly affects the process of autophagy, a cellular "self-eating" mechanism. Specifically, it blocks the degradation of proteins within autolysosomes (a hybrid organelle formed by the fusion of an autophagosome and a lysosome). This blockade leads to the accumulation of autolysosomes within the cell, a phenomenon observed in rat hepatocytes.

Studies on the degradation of specific proteins, such as lactate (B86563) dehydrogenase (LDH), have shown that their breakdown occurs in leupeptin-sensitive amphisomes (precursors to autolysosomes). The use of leupeptin in these experiments causes the accumulation of these proteins, providing a method to measure autophagic activity. Similarly, in mice, leupeptin treatment results in a dose-dependent increase in the autophagy marker LC3b-II in the liver, further confirming its role in blocking the final degradation step of autophagy and causing the accumulation of autophagic vacuoles. spandidos-publications.com

Beyond inhibiting the enzymes within lysosomes, research indicates that this compound can also affect the maturation of autophagic vacuoles. It has been reported to block the fusion of amphipathic lysosomes. rupress.org More specifically, studies in hepatocytes have suggested that leupeptin, along with the amino acid asparagine, can suppress the fusion of amphisomes with lysosomes. This action further contributes to the accumulation of autophagic intermediates and disrupts the normal flow of the autophagic degradation pathway.

Interplay with Autophagic Flux Mechanisms

This compound serves as a critical tool in the study of autophagy, a fundamental cellular process for degrading and recycling cellular components. Its inhibitory action on specific proteases allows researchers to investigate the dynamic nature of this pathway.

Application of this compound in Measuring Macroautophagic Flux in in vivo Models

Measuring macroautophagic activity, or flux, directly within a living organism (in vivo) presents significant challenges. liverpool.ac.uk However, a quantitative assay has been developed utilizing leupeptin to address this. liverpool.ac.ukscience.gov This method is based on measuring the turnover of microtubule-associated protein 1A/1B-light chain 3 (LC3b) after administering the protease inhibitor. liverpool.ac.ukbac-lac.gc.ca Leupeptin, a membrane-permeable inhibitor of thiol proteases like Cathepsin B, H, and L, effectively impairs the fusion of autophagosomes with lysosomes. liverpool.ac.uk This blockage leads to the accumulation of autolysosomes and the lipidated form of LC3b (LC3b-II), which can then be quantitatively measured. liverpool.ac.ukbiomol.com

The utility of this leupeptin-based assay has been demonstrated in studies characterizing basal macroautophagic flux across different mouse organs. liverpool.ac.ukbac-lac.gc.ca For instance, research has shown that the rate of LC3b-II accumulation following leupeptin administration is highest in the liver and lowest in the spleen. liverpool.ac.ukbac-lac.gc.ca This technique is sensitive enough to detect changes in autophagic activity under different physiological conditions. Studies have shown that nutrient starvation, a known inducer of autophagy, increases the macroautophagic flux as measured by this assay, while refeeding suppresses it. liverpool.ac.ukbac-lac.gc.ca The method's validity was further supported by showing that mice with a heterozygous deletion of the essential autophagy gene beclin 1 exhibited reduced basal macroautophagic flux compared to their wild-type counterparts. liverpool.ac.ukbac-lac.gc.ca

Effects on Autophagy-Related Protein Turnover (e.g., LC3b, p62)

Leupeptin's inhibition of lysosomal proteases directly impacts the turnover of key autophagy-related proteins, providing a snapshot of autophagic degradation. The most prominent of these is LC3b. Upon induction of autophagy, the cytosolic form (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Leupeptin treatment prevents the degradation of LC3-II within the autolysosome, leading to its time-dependent accumulation. liverpool.ac.uk This accumulation is a key metric for quantifying autophagic flux. liverpool.ac.ukbiomol.com

Similarly, the turnover of sequestosome 1 (p62/SQSTM1), a protein that binds to ubiquitinated cargo and to LC3, is also affected. p62 is incorporated into the autophagosome and degraded along with the cargo, making its levels an indicator of autophagic activity. Studies using the leupeptin-based flux assay have shown that p62 is degraded with kinetics similar to LC3b, reinforcing its use as a marker for autophagic degradation. liverpool.ac.ukbac-lac.gc.ca However, the relationship is not always straightforward. In some cellular contexts, such as HepG2 cells treated with ketamine, LC3-II levels may increase without a corresponding change in p62 levels, suggesting that autophagosome accumulation may occur without complete autophagic flux. In these specific cases, the degradation of other key proteins was blocked by proteasome inhibitors but not by lysosome inhibitors like leupeptin, highlighting the complexity of cellular degradation pathways.

Research on Lysosomal-Dependent Degradation Inhibition in Protein Quality Control (e.g., Histone Turnover)

Leupeptin is a well-established inhibitor of the lysosomal pathway of protein degradation. It effectively reduces the breakdown of proteins in various tissues by inhibiting lysosomal proteases such as cathepsin B. This function is crucial for protein quality control, a process that removes damaged or misfolded proteins to maintain cellular homeostasis. While leupeptin is widely used as a tool in lysis buffers to prevent general protein degradation during experiments, specific research directly linking its inhibitory action to the lysosomal turnover of histones is not detailed in the available literature.

However, research into cellular radiosensitivity and the DNA damage response often involves the study of histone modifications. liverpool.ac.uk In the methodologies of such studies, leupeptin is frequently included in buffers used for isolating nuclear and cytoplasmic fractions to preserve the integrity of proteins, including histones, for subsequent analysis. liverpool.ac.uk This application, while not a direct investigation into histone turnover itself, underscores leupeptin's role as a standard tool for preventing artefactual degradation during the study of nuclear proteins involved in quality control and cellular stress responses.

Cellular Stress Responses and Radiosensitivity Research involving this compound

Leupeptin's role in studies on cellular stress and radiosensitivity is primarily as a laboratory tool rather than a direct therapeutic or sensitizing agent. Cellular stress can trigger various responses, including the activation of transcription factors and pathways involved in DNA repair. liverpool.ac.uk Research into making cancer cells more sensitive to radiation therapy often focuses on inhibiting these repair pathways. liverpool.ac.uk

In this context, leupeptin is used as a component of lysis buffers during protein extraction. liverpool.ac.uk Its function is to inhibit protease activity, thereby ensuring that the levels and states of key proteins involved in stress responses and DNA damage repair are accurately measured. liverpool.ac.uk For example, in studies investigating histone deacetylase (HDAC) inhibitors as potential radiosensitizers, leupeptin is used during the preparation of cytoplasmic and nuclear extracts to prevent the degradation of the proteins of interest. liverpool.ac.uk This allows for precise analysis of how these inhibitors affect cellular mechanisms, but it does not imply that leupeptin itself modulates the radiosensitivity of the cells.

Roles in Neurological and Muscular Research Models

Investigation of Auditory Hair Cell Protection Mechanisms (e.g., in Ototoxicity Models)

Leupeptin has been investigated for its protective effects on the sensory hair cells of the inner ear in models of ototoxicity and acoustic trauma. The loss of these cells, which are crucial for hearing, is often mediated by calcium-activated proteases known as calpains. As a calpain inhibitor, leupeptin has shown potential in mitigating this damage.

In organotypic cultures of the mouse cochlea, leupeptin demonstrated a significant, dose-dependent protective effect against hair cell damage induced by the ototoxic antibiotic gentamicin. Similarly, it reduced hair cell loss in the vestibular system (crista and utricle) caused by gentamicin. These findings suggest that the activation of calcium-dependent proteases is an early and critical step in gentamicin-induced ototoxicity.

Furthermore, in models of noise-induced hearing loss, acoustic overstimulation was shown to increase calpain immunolabeling in the sensory epithelium. The infusion of leupeptin into the inner ear of chinchillas significantly reduced the loss of sensory cells following acoustic trauma. Interestingly, this protective effect appears specific to certain types of damage, as leupeptin did not protect against hair cell loss induced by the ototoxic drug carboplatin.

Table 1: Effect of Leupeptin on Gentamicin-Induced Hair Cell Loss in Mouse Organotypic Cultures

| Organ System | Gentamicin (GM) Concentration | Treatment | Outcome | Citation |

| Cochlea | 0.1 - 3 mM | GM alone | Dose-dependent damage to Inner Hair Cells (IHCs) and Outer Hair Cells (OHCs) | |

| Cochlea | 0.1 - 3 mM | GM + 1 mM Leupeptin | Significant reduction in GM-induced damage to IHCs and OHCs | |

| Vestibular | 0.1 - 3 mM | GM alone | Dose-dependent reduction in hair cell density in the crista and utricle | |

| Vestibular | 0.1 - 3 mM | GM + 1 mM Leupeptin | Significant reduction in GM-induced hair cell loss in the crista and utricle |

Effects on Motoneuron Survival and Muscle Function in Injury Models

This compound has been investigated for its potential neuroprotective effects, particularly in the context of motoneuron survival and the preservation of muscle function following injury. nih.gov Peripheral nerve injuries often lead to a cascade of degenerative events, including muscle atrophy and the loss of motor neurons. nih.gov Research in animal models has demonstrated that the administration of certain therapeutic agents can improve outcomes by promoting axon survival and regeneration. nih.gov

Studies have shown that leupeptin, as a protease inhibitor, can play a role in mitigating the damaging effects of such injuries. agscientific.com By inhibiting specific proteases involved in cellular degradation pathways, leupeptin may help to preserve the integrity of neurons and muscle tissue. For instance, research has pointed to the role of protease inhibitors in improving motoneuron survival and muscle function. agscientific.com

The application of leupeptin in models of muscle injury has also been explored. Muscle damage, whether from traumatic injury or disease, involves complex cellular processes, including inflammation and protein degradation. vu.edu.au The ability of leupeptin to inhibit proteases makes it a valuable tool for studying these processes and for potentially reducing the extent of muscle damage. vu.edu.au

| Research Area | Model System | Key Findings |

| Motoneuron Survival | Animal models of nerve injury | Protease inhibitors like leupeptin show potential in improving motoneuron survival. agscientific.com |

| Muscle Function | Animal models of muscle injury | Leupeptin is used to study and potentially mitigate muscle damage by inhibiting protein degradation. agscientific.comvu.edu.au |

Implications of this compound in Neurodegenerative Disease Research (e.g., Parkinson's Disease, Lewy Bodies, MSA)

The accumulation of misfolded proteins is a central pathological feature of several neurodegenerative diseases, including Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). agscientific.comnih.govnih.gov In these conditions, the abnormal aggregation of α-synuclein protein leads to the formation of inclusions known as Lewy bodies in neurons and glial cytoplasmic inclusions in oligodendrocytes. agscientific.comnih.govnih.gov

Leupeptin, as a protease inhibitor, has been utilized in research to understand the mechanisms of α-synuclein accumulation. agscientific.com Studies have shown that inhibiting proteasomal and lysosomal degradation pathways, which are responsible for clearing damaged or misfolded proteins, can induce the accumulation of α-synuclein. agscientific.com This suggests that impaired protein degradation may be a key factor in the pathogenesis of these diseases. agscientific.com

Research has indicated that leupeptin can induce neuropathological changes in vivo that resemble those seen in aging and neurodegenerative conditions, including the formation of neuronal cytoskeletal abnormalities. agscientific.com This makes it a valuable tool for modeling aspects of these diseases in a laboratory setting. agscientific.com The study of such models helps to elucidate the pathways involved in protein aggregation and neurodegeneration, which is crucial for the development of therapeutic strategies. nih.govnih.gov

| Disease | Key Pathological Feature | Role of Leupeptin in Research |

| Parkinson's Disease (PD) | Accumulation of α-synuclein (Lewy bodies) | Induces α-synuclein accumulation to model disease pathology. agscientific.comdtic.mil |

| Dementia with Lewy Bodies (DLB) | Accumulation of α-synuclein (Lewy bodies) | Used to study the mechanisms of Lewy body formation. agscientific.comnih.gov |

| Multiple System Atrophy (MSA) | Glial cytoplasmic inclusions of α-synuclein | Helps investigate the role of impaired protein degradation in MSA. agscientific.comnih.govnih.gov |

Immunological Modulation: Inhibition of Activation-Induced Programmed Cell Death and Restoration of Immune Responses

This compound has been shown to exhibit immunomodulatory properties, particularly through its ability to inhibit activation-induced programmed cell death (AICD). sigmaaldrich.comiscabiochemicals.comrndsystems.commerckmillipore.comlifescienceproduction.co.uk AICD is a process of apoptosis that occurs in activated T cells and plays a role in regulating immune responses.

Research has demonstrated that leupeptin, as a cysteine protease inhibitor, can block various apoptotic pathways in T cells. iscabiochemicals.comlifescienceproduction.co.uk This inhibition of AICD can lead to the restoration of defective immune responses. sigmaaldrich.commerckmillipore.com For example, in the context of HIV infection, where immune function is compromised, cysteine protease inhibitors have been shown to restore immune responses in cells from HIV-positive donors. sigmaaldrich.commerckmillipore.com

The mechanism behind this immunomodulatory effect lies in leupeptin's ability to inhibit proteases that are crucial for the execution of the apoptotic program. By preventing the degradation of key cellular components, leupeptin helps to maintain the viability and function of immune cells.

| Immunological Process | Effect of this compound |

| Activation-Induced Programmed Cell Death (AICD) | Inhibits AICD in T cells. sigmaaldrich.comiscabiochemicals.comrndsystems.commerckmillipore.comlifescienceproduction.co.uk |

| Immune Response Restoration | Restores defective immune responses, for example, in the context of HIV. sigmaaldrich.commerckmillipore.com |

Anti-Inflammatory Activities Observed with this compound

Beyond its role in modulating programmed cell death, this compound has also been noted for its anti-inflammatory activities. medchemexpress.comtargetmol.com Inflammation is a complex biological response involving various cell types and signaling molecules. Proteases play a significant role in the inflammatory cascade by activating and processing inflammatory mediators.

Studies have indicated that leupeptin can suppress inflammatory responses. biorxiv.org For example, in the context of rheumatoid arthritis, which is characterized by chronic inflammation, compounds with anti-inflammatory properties are of great interest. plos.org Research has shown that some natural compounds can limit inflammatory responses, and protease inhibitors like leupeptin are being investigated for their potential in this area. targetmol.complos.org The anti-inflammatory effects of leupeptin are thought to be mediated, at least in part, by its inhibition of proteases that are involved in the activation of inflammatory pathways. targetmol.com

| Inflammatory Condition/Model | Observed Effect of this compound |

| General Inflammation | Exhibits anti-inflammatory activity. medchemexpress.comtargetmol.com |

| Myoblast Inflammation | Used in protease inhibitor cocktails to study inflammatory responses. biorxiv.org |

| Rheumatoid Arthritis Models | Investigated for its potential to limit inflammatory responses. plos.org |

Inhibition of Viral Replication and Entry Mechanisms (e.g., SARS-CoV-2, Human Coronavirus 229E) by this compound

This compound has emerged as a compound of interest in virology, particularly for its ability to inhibit the replication and entry of certain viruses. medchemexpress.comnih.govnih.govpsu.edunih.govgoogle.com This is especially relevant in the context of coronaviruses, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Coronavirus 229E (HCoV-229E). nih.govnih.govpsu.edunih.gov

For many viruses, host cell proteases are essential for viral entry into the cell and for the processing of viral polyproteins into functional units. nih.gov Leupeptin, by inhibiting these proteases, can disrupt the viral life cycle.

In the case of HCoV-229E, leupeptin has been shown to prevent viral multiplication in cell cultures. nih.govpsu.edu The inhibitory effect appears to occur at an early stage of replication, likely during viral entry. nih.govpsu.edu The 50% inhibitory concentration (IC50) of leupeptin for HCoV-229E has been reported to be approximately 0.4 µg/mL. nih.govpsu.edu

With respect to SARS-CoV-2, the virus responsible for the COVID-19 pandemic, research has indicated that leupeptin can inhibit the virus's main protease (Mpro or 3CLpro), which is crucial for viral replication. nih.govnih.gov Studies have reported an IC50 value of 127.2 µM for the inhibition of SARS-CoV-2 Mpro by leupeptin in vitro. nih.gov Furthermore, leupeptin has been shown to inhibit the replication of SARS-CoV-2 in Vero cells with a 50% effective concentration (EC50) of 42.34 µM. nih.govmedchemexpress.com

| Virus | Target/Mechanism | Key Findings |

| Human Coronavirus 229E (HCoV-229E) | Inhibition of an early stage of viral replication (likely entry). nih.govpsu.edunih.gov | IC50 of approximately 0.4 µg/mL in plaque reduction tests. nih.govpsu.edu |

| SARS-CoV-2 | Inhibition of the main protease (Mpro/3CLpro) and viral replication. nih.govnih.gov | IC50 of 127.2 µM for Mpro inhibition in vitro; EC50 of 42.34 µM for inhibition of viral replication in Vero cells. nih.govmedchemexpress.com |

Methodological Applications of Leupeptin Hemisulfate Monohydrate As a Biochemical Research Tool

Preservation of Protein Integrity in Cellular Lysates and Tissue Extracts

When cells and tissues are lysed for experimental analysis, endogenous proteases are released from cellular compartments, such as lysosomes. wikipedia.org These enzymes can rapidly degrade proteins of interest, leading to reduced yields, loss of protein function, and inaccurate experimental results. creative-proteomics.com Leupeptin (B1674832) is a crucial component of lysis buffers, where it provides significant protection against proteolytic degradation. iscabiochemicals.combiocompare.com

Leupeptin effectively inhibits a variety of trypsin-like serine proteases and cysteine proteases. iscabiochemicals.com Its targets include, but are not limited to, plasmin, papain, calpain, and cathepsins B, H, and L. sigmaaldrich.comsigmaaldrich.comiscabiochemicals.com By binding to the active site of these proteases, leupeptin prevents them from cleaving their target proteins. sigmaaldrich.comsigmaaldrich.com For example, it has been used to protect tubulin from endogenous proteolytic activities during isolation procedures, resulting in higher purity of the target protein. selleckchem.com The acetyl form of leupeptin is most commonly used as an inhibitor. sigmaaldrich.comsigmaaldrich.com However, it is important to note that leupeptin does not inhibit all proteases, such as chymotrypsin, elastase, renin, or pepsin. sigmaaldrich.comselleckchem.com

Utility in Protein Purification and Enzyme Activity Studies

During the multi-step process of protein purification, the risk of degradation by co-purifying proteases is high. The inclusion of leupeptin in all buffers throughout the purification process is a standard practice to ensure the integrity of the final protein product. biocat.comtransgenbiotech.com It is particularly useful in the extraction of specific enzymes, such as calpain, by preventing their hydrolysis by other proteases present in the lysate. wikipedia.org

Leupeptin also serves as a valuable tool in enzyme activity studies. As a reversible, competitive inhibitor, it can be used to probe the function of specific proteases. sigmaaldrich.comsigmaaldrich.comresearchgate.net For instance, studies have shown that leupeptin is a potent inhibitor of protein methylesterase (PME) activity, with a Ki (inhibition constant) of 3.5 x 10⁻⁸ M, providing a tool to study the function of this enzyme. nih.gov Its inhibitory effect can often be overcome by an excess of the enzyme's substrate, a characteristic feature of competitive inhibitors. wikipedia.org

The inhibitory mechanism involves the C-terminal aldehyde group of leupeptin, which is thought to be essential for its binding efficiency. This aldehyde group forms a covalent hemiacetal bond with the active site serine residue of serine proteases or the catalytic cysteine of cysteine proteases. sigmaaldrich.comsigmaaldrich.com

Inclusion in Protease Inhibitor Cocktails for Comprehensive Protein Protection

For broad-spectrum protection against a wide range of proteases, leupeptin is frequently included in commercially available and laboratory-prepared "protease inhibitor cocktails". biocat.comtransgenbiotech.comubpbio.com These cocktails contain a mixture of several inhibitors, each with a different target specificity, to provide more complete protection than any single inhibitor could alone. creative-proteomics.combiocompare.com

A typical protease inhibitor cocktail might combine leupeptin with other inhibitors such as:

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride) : An irreversible inhibitor of serine proteases. ubpbio.combiosharp.cn

Aprotinin : A reversible inhibitor of serine proteases. biocat.combiosharp.cn

Bestatin : An inhibitor of aminopeptidases. ubpbio.combiosharp.cn

E-64 (trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane) : An irreversible inhibitor of many cysteine proteases. creative-proteomics.combiosharp.cn

Pepstatin A : An inhibitor of aspartic proteases. transgenbiotech.combiosharp.cn

PMSF (Phenylmethylsulfonyl fluoride) : An unstable inhibitor of serine proteases. biocompare.combiocat.com

EDTA (Ethylenediaminetetraacetic acid) : A metalloprotease inhibitor, often supplied separately as it can interfere with some downstream applications like 2D electrophoresis. transgenbiotech.comubpbio.combiosharp.cn

These cocktails are designed for general use in mammalian, bacterial, and other cell or tissue lysates and are available in various formats, including ready-to-use solutions in DMSO or as lyophilized powders. ubpbio.combiosharp.cngbiosciences.com

Experimental Considerations for Research with Leupeptin Hemisulfate Monohydrate

The optimal working concentration of leupeptin can vary depending on the specific experimental system and the level of protease activity. It is often recommended to determine the ideal concentration empirically. creative-proteomics.com However, general guidelines are available.

For most in vitro applications, such as in cell lysates and for enzyme inhibition assays, a typical working concentration range for leupeptin is 1 to 100 µM. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comiscabiochemicals.com Some sources suggest a more specific range of 1-10 µM (approximately 0.5-5 µg/mL). wikipedia.org In one specific protocol for cell lysis, leupeptin was used at a concentration of 1 µg/mL. mdpi.com

In the context of in vivo studies in mice, leupeptin has been administered at doses of 9, 18, and 36 mg/kg. medchemexpress.com However, it is important to note a study that found leupeptin can have a paradoxical stimulatory effect on cathepsin B activity in vivo in mouse tissues, including muscle, heart, liver, and kidney, which contrasts with its known inhibitory effect in vitro. nih.gov

Table 1: Typical Working Concentrations of Leupeptin

| Experimental System | Typical Working Concentration | Reference(s) |

|---|---|---|

| Cell Lysis Buffers | 1 µM (0.5 µg/mL) | iscabiochemicals.com |

| General in vitro Applications | 10-100 µM | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcreative-proteomics.com |

| Calpain Extraction | 1-10 µM (0.5-5 µg/mL) | wikipedia.org |

| Cell Lysates for Western Blot | 1 µg/mL | mdpi.com |

| In vivo (mice) | 9, 18, 36 mg/kg | medchemexpress.com |

Proper storage and handling of this compound are essential to maintain its inhibitory activity. The lyophilized powder should be stored at –20°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Aqueous stock solutions of leupeptin are relatively stable. A 10 mM stock solution in water is reported to be stable for one week at 4°C and for one month when stored at –20°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For long-term storage, it is recommended to aliquot the stock solution and freeze it at -20°C or -80°C to avoid repeated freeze-thaw cycles. sigmaaldrich.comselleckchem.com

At final working concentrations (typically 10-100 µM), the stability of leupeptin in solution is significantly reduced, lasting only a few hours. sigmaaldrich.comsigmaaldrich.com Therefore, it is advisable to add leupeptin to buffers fresh, just before use, and to keep the solutions on ice during intermittent use over several hours. sigmaaldrich.comsigmaaldrich.comcreative-proteomics.com

Table 2: Stability of Leupeptin Solutions

| Form | Storage Temperature | Stability Duration | Reference(s) |

|---|---|---|---|

| Lyophilized Powder | -20°C | Long-term | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| 10 mM Aqueous Stock | 4°C | 1 week | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| 10 mM Aqueous Stock | -20°C | 1 month | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Stock Solution in Solvent | -80°C | 1 year | selleckchem.com |

| Stock Solution in Solvent | -20°C | 1 month | selleckchem.com |

| Working Concentration (10-100 µM) | Room Temperature/Ice | A few hours | sigmaaldrich.comsigmaaldrich.com |

A critical consideration when using leupeptin is its potential to interfere with common colorimetric protein concentration assays. thermofisher.comnih.gov Due to the presence of an aldehyde group in its structure, leupeptin can act as a reducing agent. sigmaaldrich.comsigmaaldrich.com

This reducing property can interfere with protein determination methods such as the Lowry assay and, to a lesser extent, the Bradford assay. sigmaaldrich.comsigmaaldrich.com The interference arises because the chemical reactions underlying these assays are sensitive to reducing agents. thermofisher.com When accurate protein quantification is necessary, it may be advisable to use an alternative protein assay that is compatible with reducing agents or to remove interfering substances from the sample prior to quantification. thermofisher.comthermofisher.com

Preclinical Investigative Models Employing Leupeptin Hemisulfate Monohydrate

In vitro Cell Culture Models

Studies on Viral Protease Inhibition and Antiviral Effects (e.g., SARS-CoV-2 Mpro, Cathepsin L in SARS-CoV-2 entry)

Leupeptin (B1674832) has been identified as an inhibitor of key proteases involved in viral replication, particularly in the context of coronaviruses. Research has shown that leupeptin can inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication. ahajournals.orgahajournals.org Fluorescence resonance energy transfer (FRET) enzymatic assays demonstrated that leupeptin has an inhibitory effect on Mpro, with a reported 50% inhibitory concentration (IC₅₀) value of 127.2 μM. ahajournals.orgnih.gov While its binding affinity is considered weaker than other clinical protease inhibitors, the malleability of the Mpro active site allows for the binding of leupeptin. caymanchem.com

Furthermore, leupeptin's role in inhibiting Cathepsin L, a host cell protease, has been investigated for its impact on viral entry. Cathepsin L is implicated in the entry process of some viruses, including certain coronaviruses, by cleaving the viral spike protein. ahajournals.orgnih.govoup.com Studies have shown that leupeptin can inhibit Cathepsin L activity, thereby preventing viral entry. oup.complos.orgnih.gov For instance, leupeptin was found to inhibit SARS-CoV-2 pseudovirus infection in Huh7 cells, and this effect is attributed to its Cathepsin L inhibitory action. plos.orgnih.gov It is noteworthy that the entry of SARS-CoV-2 can also occur via other proteases like TMPRSS2, and the reliance on Cathepsin L can be cell-type dependent. ahajournals.org

| Target Protease | Virus | Finding | IC₅₀/EC₅₀ | Reference |

| SARS-CoV-2 Mpro | SARS-CoV-2 | Inhibits catalytic activity | 127.2 μM (IC₅₀) | ahajournals.orgnih.gov |

| Cathepsin L | SARS-CoV-2 | Inhibits protease activity, preventing viral entry | Not specified | oup.complos.orgnih.gov |

| Not specified | Human Coronavirus 229E | Inhibits viral replication | ~1 µM (IC₅₀) | ahajournals.org |

Investigations in Specific Cell Lines (e.g., Vero cells, HuH-7 cells, Human Aorta Smooth Muscle Cells)

The effects of leupeptin have been characterized in several specific cell lines, providing insights into its cell-type-specific activities.

Vero cells: These kidney epithelial cells from an African green monkey are commonly used in virology. In studies with SARS-CoV-2, leupeptin treatment of Vero cells resulted in a significant decrease in viral RNA (vRNA) copy numbers. ahajournals.org The 50% effective concentration (EC₅₀) of leupeptin against SARS-CoV-2 replication in Vero cells was determined to be 42.34 μM. ahajournals.orgahajournals.org

HuH-7 cells: This human liver cancer cell line is another important model for studying viral infections, particularly hepatitis C and, more recently, SARS-CoV-2. Leupeptin hemisulfate treatment has been shown to inhibit infection by live SARS-CoV-2 virus in HuH-7 cells. nih.gov This inhibitory effect is linked to its ability to block the activity of Cathepsin L, a protease that can facilitate viral entry in these cells. plos.orgnih.gov

Human Aorta Smooth Muscle Cells: Research on primarily cultured human vascular smooth muscle cells (VSMCs) has explored the role of proteases in cell proliferation. In these studies, leupeptin, described as a less permeable and less specific calpain inhibitor compared to other agents like calpeptin, demonstrated a mild but significant inhibition of VSMC growth. ahajournals.org This suggests that protease activity, in part due to calpains, is required for the proliferation of these cells. ahajournals.orgnih.gov Leupeptin is also frequently included in lysis buffers as a standard protease inhibitor when preparing lysates from human aortic smooth muscle cells for various molecular analyses, highlighting its routine use in preventing protein degradation during experimental procedures. jci.org

| Cell Line | Model System | Key Finding | Reported Concentration | Reference |

| Vero cells | SARS-CoV-2 Infection | Significantly decreased viral RNA copy numbers. | 42.34 μM (EC₅₀) | ahajournals.orgahajournals.org |

| HuH-7 cells | SARS-CoV-2 Infection | Inhibited infection by live SARS-CoV-2 virus. | Not specified | nih.gov |

| Human Vascular Smooth Muscle Cells | Cell Proliferation | Mild but significant inhibition of cell growth. | Not specified | ahajournals.org |

In vivoAnimal Models

Animal models have provided a platform to assess the systemic and organ-specific effects of leupeptin hemisulfate monohydrate in more complex biological systems.

Assessment of Auditory System Protection (e.g., Noise-Induced Hearing Loss, Aminoglycoside Ototoxicity in Murine Models)

Leupeptin has shown protective effects in the auditory system in various murine models.

Noise-Induced Hearing Loss: In studies using fat sand rats exposed to impulse noise from a rifle, local application of leupeptin to the middle ear cavity was found to significantly reduce the resulting hearing loss. jci.orgoup.com Eight days after noise exposure, the auditory brainstem response (ABR) threshold shift in ears treated with leupeptin was significantly smaller (27 dB) compared to control ears treated with saline (44 dB). jci.orgoup.com This protective effect is attributed to the inhibition of calpains, a family of calcium-activated proteases that promote cell death following acoustic trauma. jci.org

Aminoglycoside Ototoxicity: Leupeptin has also been shown to protect inner ear hair cells from the ototoxic effects of aminoglycoside antibiotics. karger.com In murine cochlea explant cultures, leupeptin prevented neomycin-induced loss of outer hair cells. nih.gov This protection is linked to the inhibition of calpain, which is believed to mediate the apoptotic death of hair cells following exposure to aminoglycosides. nih.gov

| Animal Model | Condition | Key Finding | Outcome Measure | Reference |

| Fat Sand Rat | Noise-Induced Hearing Loss | Reduced hearing loss after impulse noise exposure. | Auditory Brainstem Response (ABR) threshold shift | jci.orgoup.com |

| Murine Model | Aminoglycoside Ototoxicity | Protected inner ear hair cells from damage. | Prevention of outer hair cell loss | nih.govkarger.com |

Studies on Muscle Integrity and Neuromuscular Function (e.g., Diaphragmatic Function, Muscular Dystrophy)

The role of leupeptin in maintaining muscle integrity and function has been investigated, particularly in models of muscle injury and disease.

Diaphragmatic Function: In a rat model of ventilator-induced diaphragm dysfunction, the administration of leupeptin was found to be protective. After 24 hours of controlled mechanical ventilation, rats that received leupeptin did not show the significant reduction in diaphragm-specific force production that was observed in saline-treated animals. Leupeptin also prevented the atrophy of type IIx/b muscle fibers and abolished the increase in cathepsin B and calpain activities associated with mechanical ventilation.

Muscular Dystrophy: The therapeutic potential of leupeptin in muscular dystrophy has been explored in the mdx mouse model, which is an animal model for Duchenne muscular dystrophy. However, studies have shown that pharmacological inhibition of calpain with leupeptin-based inhibitors did not improve the mdx phenotype. ahajournals.org Daily intraperitoneal injections of leupeptin for 6 months failed to enhance muscle function, improve histology, or lower serum creatine (B1669601) kinase levels in mdx mice. ahajournals.org Biochemical analysis revealed that leupeptin administration led to an increase in m-calpain autolysis and proteasome activity, suggesting that skeletal muscle can counteract calpain inhibitors by upregulating other degradative pathways. ahajournals.org

| Animal Model | Condition | Key Finding | Outcome Measure | Reference |

| Rat | Ventilator-Induced Diaphragm Dysfunction | Prevented reduction in diaphragm force and fiber atrophy. | Diaphragm-specific force production, fiber type atrophy | |

| mdx Mouse | Muscular Dystrophy | Failed to improve muscle function or histology. | Muscle force, histology, serum creatine kinase | ahajournals.org |

Analysis of Basal and Induced Autophagic Activity in Organ-Specific Contexts (e.g., Liver, Spleen in Mouse Models)

Leupeptin is a widely used tool to study autophagic flux in vivo. By inhibiting lysosomal proteases, leupeptin causes the accumulation of autophagic vesicles and their cargo, such as the protein LC3b-II, which can then be quantified as a measure of autophagic activity.

A quantitative macroautophagic flux assay using leupeptin has been developed to characterize basal autophagic activity in different mouse organs. ahajournals.orgnih.gov This assay revealed that the rate of LC3b-II accumulation after leupeptin administration varies significantly between organs, indicating different basal levels of autophagy. ahajournals.orgnih.gov

Liver: The liver exhibited the highest rate of LC3b-II accumulation following leupeptin treatment, suggesting a very active basal macroautophagy process in this organ. ahajournals.orgnih.gov Nutrient starvation further increased this autophagic flux in the liver, while refeeding suppressed it. nih.gov

Spleen: In contrast to the liver, the spleen showed the lowest rate of LC3b-II accumulation in response to leupeptin. ahajournals.orgnih.gov This indicates that the basal rate of macroautophagic flux is significantly lower in the spleen compared to the liver and other organs like the heart and kidney under normal physiological conditions. nih.gov

| Animal Model | Organ | Key Finding | Method | Reference |

| Mouse | Liver | Highest rate of basal macroautophagic flux among tested organs. | Leupeptin-based LC3b-II turnover assay | ahajournals.orgnih.gov |

| Mouse | Spleen | Lowest rate of basal macroautophagic flux among tested organs. | Leupeptin-based LC3b-II turnover assay | ahajournals.orgnih.gov |

Investigations into Neuroprotective Effects in Animal Models

This compound, a reversible inhibitor of trypsin-like and cysteine proteases such as calpain, has been investigated for its potential neuroprotective properties in various animal models of neurological disorders. rndsystems.com Research suggests that by inhibiting proteolysis, leupeptin may mitigate neuronal damage and preserve neurological function in conditions like ischemia. pnas.org

Studies using animal models of ischemia have demonstrated that leupeptin treatment can significantly reduce neuronal loss. pnas.org In one such study, saline-treated ischemic animals exhibited a substantial 72% loss of neurons, whereas leupeptin-treated animals showed only a 15% loss. pnas.org This protective effect was not attributed to alterations in thermoregulation or excitatory synaptic responses. pnas.org Furthermore, the neurons that were preserved by leupeptin treatment were also found to be functionally protected, retaining their capacity for long-term potentiation, a form of physiological plasticity crucial for functions like memory. pnas.org The mechanism underlying this neuroprotection is linked to the inhibition of proteolysis, as leupeptin administration was shown to greatly reduce the amount of spectrin (B1175318) breakdown products, which are indicative of proteolytic activity following an ischemic event. pnas.org

In the context of Parkinson's disease models, the role of astrocytes in mediating neuroprotective effects has been a focus. While not a direct investigation of leupeptin, related research highlights the importance of astrocyte-dependent mechanisms, such as the regulation of glutathione (B108866) (GSH) levels, in protecting dopaminergic neurons. d-nb.info L-DOPA, a primary treatment for Parkinson's disease, has been shown to exert its neuroprotective effects via astrocytes, and this effect is associated with increased GSH release from these cells. d-nb.info The inhibition of certain enzymes can interfere with these protective pathways. d-nb.info

Further research in models of neurodegenerative conditions has explored the use of various compounds to protect dopaminergic neurons. For instance, in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the administration of retinoic acid-loaded nanoparticles demonstrated a significant neuroprotective effect on dopaminergic neurons in the substantia nigra and their nerve fibers in the striatum. frontiersin.org This protection was associated with the increased expression of transcription factors essential for the development and maintenance of these neurons. frontiersin.org Similarly, creatine and its derivative phosphocreatine (B42189) have been shown to afford neuroprotection in an in vitro Parkinson's model by reducing oxidative stress and are thought to involve the PI3K/Akt/GSK3β signaling pathway. nih.gov

The following table summarizes the key findings from preclinical studies investigating the neuroprotective effects of leupeptin and related compounds in various animal models.

| Model System | Key Findings | Reference |

| Ischemia Animal Model | Leupeptin treatment significantly reduced neuronal loss (15% loss compared to 72% in controls). Preserved neurons remained functionally intact and capable of long-term potentiation. The mechanism is linked to the inhibition of ischemia-induced proteolysis. | pnas.org |

| Parkinson's Disease In Vitro Model | L-DOPA's neuroprotective effects on dopaminergic neurons are mediated by astrocytes and associated with increased glutathione release. | d-nb.info |

| MPTP-Induced Parkinson's Disease Mouse Model | Retinoic acid-loaded nanoparticles protected dopaminergic neurons and their fibers, and increased the expression of key transcription factors. | frontiersin.org |

| In Vitro Parkinson's Model (6-OHDA) | Creatine and phosphocreatine demonstrated neuroprotection against 6-hydroxydopamine-induced toxicity by reducing oxidative stress. | nih.gov |

Research in Experimental Autoimmune Myasthenia Gravis Models

Experimental Autoimmune Myasthenia Gravis (EAMG) serves as a critical animal model for Myasthenia Gravis (MG), a T-cell-dependent, antibody-mediated autoimmune disease targeting the nicotinic acetylcholine (B1216132) receptor (AChR) at the neuromuscular junction. pnas.orgnih.gov Research in EAMG models has been instrumental in understanding the disease's pathogenesis and evaluating potential therapeutic strategies, including those involving protease inhibitors like leupeptin.

A study involving New Zealand white rabbits with EAMG investigated the effects of leupeptin. nih.gov In this model, animals treated with leupeptin showed a significant level of protection against the development of EAMG, with six out of twelve treated animals not developing clinical signs despite repeated injections of AChR. nih.gov In contrast, all control animals succumbed to the disease within 60 days. nih.gov Among the leupeptin-treated animals that did develop symptoms, the clinical course was noted to be either shorter in survivors or prolonged in those that eventually died. nih.gov While all animals, both treated and control, had circulating anti-AChR antibodies, the titers were slightly lower in the surviving leupeptin-treated group, and their EMG repetitive stimulation tests were normal. nih.gov

The precise mechanism of leupeptin's protective action in this context is not fully understood. It is hypothesized that leupeptin may work by decelerating the turnover rate of AChR induced by anti-AChR antibodies or by diminishing the complement-mediated immune attack on the muscle end-plate. nih.gov Importantly, leupeptin did not appear to interfere with the binding of toxins to the AChR or disrupt existing AChR-toxin-antibody complexes. nih.gov Furthermore, the immune response to antigens other than the receptor remained intact in the treated animals. nih.gov

Other research in EAMG models has focused on different therapeutic approaches, such as the use of altered peptide ligands (APLs). A dual APL, composed of two modified myasthenogenic peptides, was shown to effectively inhibit autoimmune responses and reverse clinical signs of EAMG. pnas.orgnih.gov The mechanism of this dual APL involves the upregulation of the Fas-FasL-mediated apoptosis pathway in pathogenic T cells. nih.gov This treatment was also associated with the upregulation of a novel 50-kDa ERK-like protein in T cells, suggesting a role for this signaling molecule in the therapeutic effect. pnas.org

The table below outlines the research findings from studies utilizing EAMG models to investigate leupeptin and other potential therapeutic agents.

| Animal Model | Intervention | Key Findings | Proposed Mechanism of Action | Reference |

| EAMG in Rabbits | Leupeptin | Six of twelve treated animals did not develop EAMG. Surviving treated animals had slightly lower anti-AChR antibody titers and normal EMG tests. | Deceleration of AChR turnover and/or decreased complement-mediated attack on the end-plate. | nih.gov |

| EAMG in Mice | Dual Altered Peptide Ligand (APL) | Inhibited in vivo priming of lymph node cells to myasthenogenic peptides and down-regulated clinical manifestations of EAMG. | Upregulation of Fas-FasL-mediated apoptosis in autoreactive T cells. | pnas.orgnih.gov |

Q & A

Q. What statistical frameworks are recommended for analyzing dose-dependent protease inhibition data generated with this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For heterogeneous datasets (e.g., multi-laboratory studies), employ mixed-effects models to account for batch variability .

Experimental Design & Reproducibility

Q. How to design a robust experimental workflow for studying this compound’s role in autophagy-lysosomal pathways?

- Methodological Answer : (1) Quantify autophagosome accumulation via LC3-II Western blotting or GFP-LC3 puncta assays; (2) measure lysosomal pH using LysoTracker Red; (3) correlate with protease activity (e.g., cathepsin D fluorogenic assays). Include Bafilomycin A1 as a positive control for lysosomal inhibition .

Q. Q. What steps ensure reproducibility when adapting this compound protocols from in vitro to in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.